3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound characterized by a unique arrangement of chloro, trifluoromethyl, thiadiazolyl, and benzothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: : This can be achieved through cyclization reactions of suitable precursors under acidic or basic conditions.
Introduction of Chloro and Carboxamide Groups:
Formation of the Thiadiazole Ring: : This involves cyclization of a precursor containing sulfur and nitrogen atoms, typically under oxidative conditions.
Attachment of Trifluoromethyl Group: : The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods often involve optimizing the synthetic route to enhance yield and purity while minimizing costs and environmental impact. Common techniques include batch processing and continuous flow chemistry, which allow for scalable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the benzothiophene ring or the thiadiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can occur at the amide or thiadiazole group using reducing agents such as lithium aluminium hydride.
Substitution: : Various substitution reactions can take place, particularly at the chloro or trifluoromethyl positions, using nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Reagents commonly used in these reactions include thionyl chloride for chlorination, trifluoromethyl iodide for trifluoromethylation, and bases like sodium hydroxide for deprotonation.
Major Products
Depending on the reaction type, the major products can include oxidized derivatives, reduced forms of the compound, or substituted analogues with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes or as a probe for studying biochemical pathways.
Medicine
Medically, the compound shows promise in drug development, particularly in targeting diseases involving the pathways modulated by its structure, such as cancer or inflammatory conditions.
Industry
Industrially, this compound can be used in the synthesis of advanced materials or as a specialty chemical in various applications, including agrochemicals and polymer production.
Mechanism of Action
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The trifluoromethyl and thiadiazole groups contribute to its binding affinity and specificity, affecting the biochemical pathways involved in the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-chloro-N-[5-(trifluoromethyl)-1,2,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide: : Differs by the position of the nitrogen atom in the thiadiazole ring.
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide: : Lacks the chloro group.
3-bromo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide: : Bromine replaces chlorine.
Uniqueness
What sets 3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H5ClF3N3OS2 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H5ClF3N3OS2/c13-7-5-3-1-2-4-6(5)21-8(7)9(20)17-11-19-18-10(22-11)12(14,15)16/h1-4H,(H,17,19,20) |
InChI Key |
BKSFXVLSNIPHGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(S3)C(F)(F)F)Cl |
Origin of Product |
United States |
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